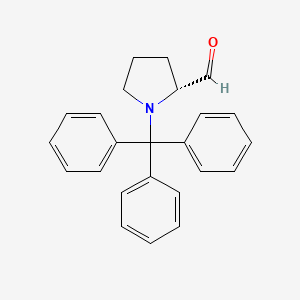

(R)-1-Tritylpyrrolidine-2-carbaldehyde

Description

Significance of Chiral Pyrrolidine (B122466) Scaffolds in Organic Synthesis

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a ubiquitous structural motif found in a vast array of biologically active natural products, alkaloids, and pharmaceuticals. nih.gov Its prevalence has made it a highly sought-after target and building block in synthetic organic chemistry. The inherent chirality of many substituted pyrrolidines, particularly those derived from the amino acid proline, provides a powerful tool for controlling the stereochemical outcome of chemical reactions. unibo.it

Chiral pyrrolidine scaffolds serve dual roles in organic synthesis. Firstly, they act as foundational chiral synthons, incorporated into the final structure of a target molecule. Their rigid, cyclic structure allows for precise spatial orientation of substituents, which is often crucial for biological activity. Secondly, they are the backbone of some of the most successful classes of organocatalysts. unibo.itresearchgate.net Derivatives of proline and prolinol can effectively catalyze a wide range of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, by forming transient chiral enamines or iminium ions with substrates. researchgate.netnih.gov This catalytic utility has cemented the status of chiral pyrrolidines as indispensable tools for constructing enantiomerically enriched molecules. unibo.it

Historical Context of Chiral Carbaldehydes as Synthetic Intermediates

The appreciation for molecular chirality dates back to the mid-19th century with Louis Pasteur's foundational work on tartaric acid. researchgate.net However, the deliberate use of chiral molecules as intermediates to control the stereochemistry of subsequent reactions became a mainstay of organic synthesis much later. Chiral aldehydes, in particular, are valuable intermediates due to the aldehyde group's versatile reactivity, allowing for the formation of new carbon-carbon bonds with predictable stereocontrol at the adjacent chiral center.

A landmark example is Garner's aldehyde, an N-Boc protected serine-derived aldehyde, which gained prominence in the 1980s as a reliable building block for the synthesis of amino alcohols and other complex natural products. nih.gov The development and application of such chiral aldehydes demonstrated their power in asymmetric synthesis, enabling chemists to perform diastereoselective nucleophilic additions and olefination reactions. More recently, with the rise of organocatalysis in the early 2000s, the focus expanded to include the asymmetric functionalization of aldehydes themselves, using chiral pyrrolidine-based catalysts like diarylprolinol silyl (B83357) ethers to achieve high enantioselectivity. researchgate.netnih.gov This dual history—as both chiral substrates and precursors to catalytic species—highlights the central role of chiral aldehydes in the evolution of asymmetric synthesis.

Overview of (R)-1-Tritylpyrrolidine-2-carbaldehyde within Chiral Aldehyde Chemistry

This compound belongs to the class of N-protected chiral α-amino aldehydes. It is structurally derived from (R)-prolinol, where the primary alcohol is oxidized to an aldehyde and the secondary amine of the pyrrolidine ring is protected with a bulky trityl (triphenylmethyl) group. The trityl group is significant for several reasons: its large steric profile can effectively shield one face of the molecule, directing incoming nucleophiles to the opposite face and thereby enhancing diastereoselectivity in reactions at the aldehyde carbonyl.

This compound is primarily utilized as a chiral building block. It is often synthesized from the corresponding (R)-prolinol and used in subsequent steps to construct more complex pyrrolidine-containing molecules. nih.gov The aldehyde functionality serves as a versatile handle for a variety of transformations, including:

Nucleophilic Additions: Reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols with a new stereocenter.

Wittig-type Olefinations: To introduce carbon-carbon double bonds.

Reductive Aminations: To form substituted diamines.

Condensation Reactions: To build larger heterocyclic systems. nih.gov

The stereochemical outcome of these reactions is largely dictated by the existing stereocenter at C2 of the pyrrolidine ring, often following Felkin-Anh or chelation-controlled models, further influenced by the steric hindrance of the N-trityl group.

Below is a representative table illustrating the diastereoselective addition of nucleophiles to N-protected pyrrolidine-2-carbaldehydes, a fundamental application for this class of compounds.

| Aldehyde Substrate | Nucleophile (R'-M) | Product | Diastereomeric Ratio (d.r.) |

| N-Tritylpyrrolidine-2-carbaldehyde | Methylmagnesium Bromide | 1-(1-Tritylpyrrolidin-2-yl)ethanol | High (Varies with conditions) |

| N-Boc-pyrrolidine-2-carbaldehyde | Phenylmagnesium Bromide | Phenyl(1-Boc-pyrrolidin-2-yl)methanol | Typically >90:10 |

| N-Cbz-pyrrolidine-2-carbaldehyde | Ethylmagnesium Bromide | 1-(1-Cbz-pyrrolidin-2-yl)propan-1-ol | High (Varies with conditions) |

This table is illustrative of the typical reactivity and selectivity expected from this class of chiral aldehydes. Specific ratios depend heavily on the exact reactants, protecting groups, and reaction conditions.

Research Gaps and Future Perspectives for this compound

Despite the established utility of chiral pyrrolidine scaffolds, this compound itself is not as extensively documented as a versatile, off-the-shelf intermediate compared to analogues like Garner's aldehyde. The primary research gap lies in the systematic exploration of its reactivity profile across a broader range of modern synthetic methods.

Future research could be directed toward several promising areas:

Multicomponent Reactions: Investigating the use of this compound in diastereoselective multicomponent reactions (such as Passerini or Ugi reactions) would provide rapid access to complex and diverse pyrrolidine-containing peptidomimetics and other scaffolds. organic-chemistry.org

Cascade Reactions: Designing novel cascade or domino reactions that are initiated by a stereoselective transformation of the aldehyde group could offer efficient pathways to polycyclic systems. The in-situ formation and trapping of intermediates derived from this aldehyde is a promising strategy. rsc.org

Catalysis: While derivatives are used as catalysts, exploring the potential of the aldehyde itself or its immediate derivatives in novel catalytic cycles could uncover new applications.

Comparative Studies: A systematic comparison of the N-trityl group against other N-protecting groups (e.g., Boc, Cbz) in controlling the stereoselectivity of various reactions involving the C2-aldehyde would provide valuable data for synthetic planning.

The development of new synthetic methodologies that leverage the unique steric and electronic properties of this compound could unlock its full potential as a powerful chiral building block for the synthesis of next-generation pharmaceuticals and complex organic molecules.

Structure

3D Structure

Properties

Molecular Formula |

C24H23NO |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

(2R)-1-tritylpyrrolidine-2-carbaldehyde |

InChI |

InChI=1S/C24H23NO/c26-19-23-17-10-18-25(23)24(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16,19,23H,10,17-18H2/t23-/m1/s1 |

InChI Key |

BGWFJHBPHRTUOJ-HSZRJFAPSA-N |

Isomeric SMILES |

C1C[C@@H](N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |

Canonical SMILES |

C1CC(N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |

Origin of Product |

United States |

Synthetic Methodologies for R 1 Tritylpyrrolidine 2 Carbaldehyde

Strategies for Asymmetric Synthesis of Pyrrolidine-2-carbaldehyde (B1623420) Precursors

The asymmetric synthesis of pyrrolidine-containing compounds often begins with readily available chiral precursors, most notably proline and its derivatives like 4-hydroxyproline. nih.gov A common strategy involves the reduction of proline to produce (S)-prolinol, which serves as a versatile starting material for a variety of drugs. nih.gov This reduction is typically achieved using reagents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). nih.gov

Another significant approach in the asymmetric synthesis of pyrrolidine (B122466) derivatives is the 1,3-dipolar cycloaddition reaction. This method can generate up to four stereogenic centers in a single step. acs.org The reaction between azomethine ylides and alkenes is a powerful tool for constructing the pyrrolidine ring. acs.org The diastereoselectivity of this process can be controlled by using a chiral dipole precursor or a chiral dipolarophile. acs.org

Furthermore, combining H/D exchange with transition-metal-catalyzed 1,3-dipolar cycloaddition offers a pathway to enantioenriched α-deuterated pyrrolidine derivatives. nih.gov This method utilizes readily available substrates and an inexpensive deuterium (B1214612) source under mild conditions. nih.gov The key to this strategy is the in situ generation of an N-metallated α-deuterated azomethine ylide species. nih.gov

The intramolecular aza-Michael reaction is another effective method for the asymmetric synthesis of nitrogen heterocycles. whiterose.ac.uk Chiral phosphoric acids can catalyze the intramolecular asymmetric aza-Michael reaction of a protected amine with an α,β-unsaturated thioester, yielding pyrrolidines in high yields and enantioselectivity. whiterose.ac.uk

Enantioselective Synthesis Routes to (R)-1-Tritylpyrrolidine-2-carbaldehyde

The enantioselective synthesis of this compound can be achieved through several strategic approaches that ensure high stereochemical control.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are instrumental in controlling the stereochemistry of synthetic transformations. wikipedia.org These are chiral compounds that are temporarily incorporated into a substrate to direct a subsequent reaction to occur with a specific stereochemical outcome. After the desired stereocenter is created, the auxiliary is removed. For instance, oxazolidinones have been famously used by David A. Evans in asymmetric alkylation and aldol (B89426) reactions to set multiple stereocenters. wikipedia.org Similarly, pseudoephedrine can be used as a chiral auxiliary. When reacted with a carboxylic acid, it forms an amide. The α-proton of the carbonyl can then be deprotonated to form an enolate, and subsequent reactions are directed by the stereochemistry of the pseudoephedrine auxiliary. wikipedia.org In the context of pyrrolidine synthesis, a chiral auxiliary can be attached to a precursor molecule to guide the formation of the desired (R)-enantiomer, after which the auxiliary is cleaved.

Asymmetric Organocatalytic Methods

Asymmetric organocatalysis has emerged as a powerful tool for constructing complex chiral molecules. nih.govnih.gov Proline and its derivatives, particularly diarylprolinol silyl (B83357) ethers, are highly efficient organocatalysts for a wide range of chemical transformations. beilstein-journals.org The pyrrolidine motif itself is a privileged structure in aminocatalysis. beilstein-journals.org New pyrrolidine-based organocatalysts with bulky substituents have been synthesized and shown to be effective in Michael addition reactions, achieving good enantioselectivities. beilstein-journals.org These catalysts operate by forming enamine intermediates, which then react in a stereocontrolled manner. beilstein-journals.org For the synthesis of this compound precursors, an organocatalytic approach could involve the asymmetric functionalization of an aldehyde or imine to build the chiral pyrrolidine ring.

| Catalyst Type | Key Features | Application Example | Reference |

| Diarylprolinol silyl ethers | Privileged pyrrolidine motif, bulky substituents | Asymmetric functionalization of aldehydes | beilstein-journals.org |

| Proline-related organocatalysts | Simple, derived from natural amino acids | Asymmetric aldol and Michael reactions | nih.gov |

| Chiral Phosphoric Acid | Brønsted acid catalysis | Intramolecular aza-Michael reactions | whiterose.ac.uk |

Chemoenzymatic Synthesis Protocols

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. nih.gov This approach can provide efficient routes to chiral compounds. For instance, a one-pot photoenzymatic process has been developed for the synthesis of chiral N-Boc-protected 3-aminopyrrolidines. nih.gov This method involves a photochemical oxyfunctionalization step followed by an enzymatic resolution or reduction step. nih.gov Amine transaminases (ATAs) and keto reductases (KREDs) are commonly employed for the stereoselective conversion of prochiral ketones to chiral amines and alcohols, respectively. nih.gov A similar strategy could be envisioned for the synthesis of (R)-pyrrolidine-2-carbaldehyde precursors, where an enzyme facilitates the key stereodetermining step.

Tritylation Strategies for N-Protection

The trityl (triphenylmethyl, Tr) group is a bulky protecting group for amines, alcohols, and other nucleophiles. total-synthesis.comacgpubs.org It is particularly useful for protecting primary amines. The N-protection of the pyrrolidine ring with a trityl group is a crucial step in the synthesis of this compound.

The standard procedure for tritylation involves reacting the amine with trityl chloride (Tr-Cl) in the presence of a base like pyridine. total-synthesis.com Pyridine serves both as a solvent and to neutralize the HCl by-product. total-synthesis.com The reaction can be catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). total-synthesis.com

Alternative methods for tritylation have been developed to improve selectivity and efficiency. For instance, silver ion catalysis has been shown to have a marked effect on tritylation reactions, allowing for the selective protection of primary hydroxyl groups. ut.ac.ir While this specific example is for hydroxyl groups, the principle of Lewis acid catalysis could be adapted for the N-tritylation of pyrrolidines. The choice of solvent can also be critical; for example, a mixture of THF and DMF has been used in silver-catalyzed tritylations. ut.ac.ir The trityl group is acid-labile and can be removed under mild acidic conditions, such as with acetic acid or trifluoroacetic acid (TFA). total-synthesis.com

| Reagent | Base/Catalyst | Solvent | Key Features | Reference |

| Trityl chloride | Pyridine | Pyridine | Standard method, base acts as solvent | total-synthesis.com |

| Trityl chloride | DMAP (catalyst) | Pyridine | Catalytic enhancement of the reaction | total-synthesis.com |

| Trityl chloride | Silver nitrate | THF/DMF | Selective for primary functional groups | ut.ac.ir |

Formylation and Oxidation Reactions for Carbaldehyde Formation

The final step in the synthesis of this compound is the introduction of the carbaldehyde group at the C2 position of the pyrrolidine ring. This is typically achieved through the oxidation of the corresponding primary alcohol, (R)-1-Tritylpyrrolidin-2-ylmethanol.

A variety of oxidation reagents can be employed for this transformation. A common and mild method is the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine. Another widely used reagent is the Dess-Martin periodinane (DMP), which offers the advantage of being a neutral and highly selective oxidant for primary and secondary alcohols. Other chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) can also be used, although their toxicity and disposal are concerns.

Alternatively, formylation reactions can directly introduce the aldehyde group. However, the more common and controlled route involves the two-step process of first creating the C2-hydroxymethyl group (if not already present from a precursor like prolinol) and then oxidizing it to the carbaldehyde. The selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles can proceed through an intermediate pyrrolidine-2-carbaldehyde, highlighting the importance of this functional group in further synthetic transformations. rsc.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of the oxidation step is paramount to ensure high yields and purity of the final aldehyde. The choice of oxidant and the fine-tuning of reaction parameters such as solvent, temperature, and stoichiometry are critical.

Dess-Martin Periodinane (DMP) Oxidation: This method is favored for its mild conditions (room temperature, neutral pH), short reaction times, and high yields. wikipedia.org The reaction is typically performed in aprotic solvents like dichloromethane (B109758) (DCM). The stoichiometry of DMP is a key parameter, with a slight excess (e.g., 1.2 equivalents) often used to ensure complete conversion of the alcohol. Interestingly, it has been noted that the presence of a small amount of water can accelerate the rate of DMP oxidations. wikipedia.org A typical workup procedure involves quenching the reaction and then filtering to remove the periodinane byproducts, although on a larger scale this can sometimes be challenging. stackexchange.com

Swern Oxidation and its Variants: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered non-nucleophilic base like triethylamine. organic-chemistry.org A critical parameter for the success of the Swern oxidation is strict temperature control, typically around -78 °C, to prevent the formation of side products. organic-chemistry.org Variants of the Swern oxidation, such as the Parikh-Doering oxidation which uses the SO3-pyridine complex as the activator, offer the advantage of being performable at higher temperatures (0 °C to room temperature).

The selection of the optimal oxidation method often depends on the specific requirements of the synthesis, such as scale, cost, and the presence of other functional groups. Below is an interactive data table summarizing typical conditions for common oxidation methods applicable to the synthesis of this compound from its corresponding alcohol.

| Oxidation Method | Typical Oxidant/Activator | Solvent | Temperature | Typical Yields | Key Optimization Parameters |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | DCM | Room Temp. | High | Stoichiometry of DMP, presence of water |

| Swern Oxidation | DMSO, Oxalyl Chloride, Et3N | DCM | -78 °C | High | Strict temperature control, rate of addition |

| Parikh-Doering Oxidation | DMSO, SO3·pyridine, Et3N | DCM/DMSO | 0 °C to RT | Good to High | Stoichiometry of reagents, temperature |

| TEMPO-catalyzed Oxidation | TEMPO (cat.), NaOCl | Biphasic (e.g., DCM/water) | 0 °C to RT | High | pH control, catalyst loading |

Scalability Considerations for Synthetic Procedures

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale introduces several important considerations related to safety, cost, efficiency, and environmental impact.

Dess-Martin Periodinane (DMP) Oxidation: While highly effective on a lab scale, the use of DMP on a large scale presents significant challenges. DMP is relatively expensive, has a poor atom economy, and, most critically, is potentially explosive, being both shock-sensitive and exhibiting an exotherm when heated above 130 °C. wikipedia.orgorganic-chemistry.orgorganic-synthesis.com The large amount of solid byproducts generated can also complicate purification on a larger scale. stackexchange.com Despite these drawbacks, there are examples of DMP being used on a multi-hundred-gram scale in process chemistry. organic-synthesis.com

Swern-type Oxidations: The Swern oxidation is a more common choice for scale-up. However, it requires cryogenic temperatures (-78 °C), which can be energy-intensive and require specialized equipment for large reactors. A major drawback is the formation of the volatile and malodorous dimethyl sulfide (B99878) as a byproduct. organic-chemistry.org The Parikh-Doering modification is often preferred for scale-up as it can be run at more accessible temperatures (0 °C). organic-synthesis.com

Catalytic Oxidation Methods: For large-scale and greener synthesis, catalytic methods are highly desirable. TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl)-catalyzed oxidations are particularly valuable for the conversion of primary alcohols to aldehydes. researchgate.net These processes use a catalytic amount of TEMPO with a stoichiometric co-oxidant like sodium hypochlorite (B82951) (bleach). nih.gov The development of continuous flow processes for TEMPO oxidations has further enhanced the safety and scalability of this method, allowing for better temperature control and efficient mixing. nih.gov Such catalytic systems are often preferred in industrial settings due to their improved safety profile, reduced waste generation, and lower cost. amazonaws.com

Stereochemical Purity and Configurational Stability of R 1 Tritylpyrrolidine 2 Carbaldehyde

Enantiomeric Excess Determination Methods in Synthesis

The enantiomeric excess (ee) is a critical quality parameter for (R)-1-Tritylpyrrolidine-2-carbaldehyde, and several analytical techniques are employed to quantify it accurately. These methods are broadly categorized into chromatographic and spectroscopic techniques.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common and reliable methods for determining the enantiomeric purity of chiral compounds. wvu.edunih.gov These techniques physically separate the enantiomers, allowing for their individual quantification.

Chiral HPLC: This is a widely used technique where a column packed with a chiral stationary phase is used to separate the enantiomers. nih.gov For pyrrolidine (B122466) derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives on a silica (B1680970) support) are often effective. mdpi.com The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, enabling their separation and quantification.

Chiral GC: For volatile and thermally stable compounds, GC with a chiral capillary column can be employed. gcms.cz The columns typically contain a cyclodextrin (B1172386) derivative as the chiral selector. Derivatization of the aldehyde may sometimes be necessary to improve volatility and separation.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative to chromatographic methods for ee determination, often with simpler and faster sample preparation. nih.gov

NMR with Chiral Solvating Agents (CSAs): In this method, a chiral solvating agent is added to the NMR sample of the chiral analyte. semanticscholar.org The CSA forms transient diastereomeric complexes with each enantiomer, which have distinct NMR spectra. nih.gov By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be determined. bham.ac.uk BINOL-derivatives are common CSAs used for this purpose. nih.gov

NMR with Chiral Derivatizing Agents (CDAs): This technique involves reacting the chiral aldehyde with a chiral derivatizing agent to form stable diastereomers. These diastereomers have different chemical shifts in a standard NMR spectrum, allowing for their quantification. This method requires a chemical reaction and subsequent purification or direct analysis of the reaction mixture. semanticscholar.org

Circular Dichroism (CD) Spectroscopy: This method can be used for the enantiodiscrimination of α-chiral aldehydes. researchgate.net It measures the differential absorption of left- and right-circularly polarized light. The CD spectrum is unique for each enantiomer, and this property can be harnessed for quantitative analysis, often requiring calibration with samples of known ee. nih.gov

| Method | Principle | Advantages | Considerations |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to separation. wvu.edu | High accuracy and precision; widely applicable; direct separation and quantification. nih.gov | Requires method development; can be time-consuming. |

| Chiral GC | Separation of enantiomers on a capillary column coated with a chiral selector. gcms.cz | High resolution for volatile compounds. | Analyte must be thermally stable; may require derivatization. |

| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes with distinct NMR signals. semanticscholar.orgnih.gov | Rapid analysis; no derivatization required; simple sample preparation. semanticscholar.org | Requires a suitable CSA; peak resolution can be sensitive to conditions (temperature, concentration). |

| NMR with Chiral Derivatizing Agents (CDAs) | Covalent bonding to a chiral agent to form stable diastereomers with distinct NMR spectra. semanticscholar.org | Often results in large, clear separation of signals. | Requires a chemical reaction; potential for kinetic resolution or racemization during derivatization. |

Chiral Separation Techniques for Enantiopure this compound

Obtaining this compound in its enantiopure form is crucial. While asymmetric synthesis aims to produce one enantiomer selectively, purification is often necessary to achieve the desired level of enantiomeric purity.

Preparative Chiral Chromatography: This is the most direct method for separating enantiomers on a larger scale. sci-hub.ru It operates on the same principles as analytical chiral HPLC but uses larger columns and higher sample loads. Polysaccharide-based CSPs are frequently used for their broad applicability and scalability. nih.govnih.gov The process involves collecting the fractions corresponding to each separated enantiomer.

Classical Resolution via Diastereomer Formation: This traditional method involves reacting the racemic aldehyde with a stoichiometric amount of an enantiopure resolving agent to form a mixture of diastereomers. nih.gov Since diastereomers have different physical properties (e.g., solubility), they can be separated by conventional techniques such as fractional crystallization or standard column chromatography. nih.gov After separation, the resolving agent is chemically removed to yield the enantiopure aldehyde.

Kinetic Resolution: This technique involves reacting the racemic mixture with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. The reaction is stopped before completion, resulting in a mixture of the unreacted starting material enriched in the less reactive enantiomer and the product formed from the more reactive enantiomer.

| CSP Type | Chiral Selector | Typical Applications |

|---|---|---|

| Polysaccharide-based | Cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)). nih.gov | Broad applicability for a wide range of chiral compounds, including those with aromatic groups. mdpi.com |

| Cyclodextrin-based | α-, β-, or γ-cyclodextrins and their derivatives. nih.gov | Effective for compounds that can fit into the cyclodextrin cavity. nih.gov |

| Pirkle-type (Brush-type) | Small chiral molecules covalently bonded to silica (e.g., dinitrophenylglycine). | Separation based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. |

Configurational Stability Under Various Reaction Conditions

The stereocenter in this compound is located at the C2 position of the pyrrolidine ring, which is α to the aldehyde group. The proton attached to this carbon is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Abstraction of this proton leads to the formation of a planar, achiral enolate intermediate, which can result in the loss of stereochemical information.

The configurational stability of the compound is therefore highly dependent on the reaction conditions:

Effect of pH: The compound is most stable under neutral conditions. Both strongly acidic and, particularly, strongly basic conditions can catalyze enolization and lead to epimerization. mdpi.com The presence of a strong base can readily deprotonate the α-carbon, while acid catalysis proceeds via an enol intermediate.

Effect of Temperature: Higher temperatures increase the rate of chemical reactions, including the rate of enolization and subsequent racemization. nih.gov Therefore, reactions involving this compound are often performed at low temperatures to preserve its stereochemical integrity.

Steric Hindrance: The bulky trityl (triphenylmethyl) group attached to the pyrrolidine nitrogen provides significant steric hindrance. cymitquimica.com This bulkiness can sterically shield the α-proton, making it less accessible to bases and thereby increasing the compound's configurational stability compared to less hindered N-substituted pyrrolidine-2-carbaldehydes.

Racemization Pathways and Prevention Strategies

Understanding the mechanism of racemization is key to preventing it.

Racemization Pathways: The primary pathway for racemization of this compound is through the formation of an achiral enol or enolate intermediate.

Base-Catalyzed Racemization: A base removes the acidic α-proton to form a planar enolate ion.

Acid-Catalyzed Racemization: An acid protonates the carbonyl oxygen, making the α-proton more acidic and facilitating the formation of a planar enol.

In both cases, the planarity of the intermediate means that when the double bond is reprotonated (in the case of the enolate) or reverts to the keto form (in the case of the enol), the proton can be added from either face of the molecule with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers (a racemic mixture). peptide.com

Prevention Strategies: Several strategies can be implemented to minimize or prevent racemization during the handling and use of this compound.

Strict Control of pH: Maintaining neutral or near-neutral conditions is crucial. Reactions should be performed in buffered solutions or with non-basic reagents whenever possible.

Low Temperature: Performing reactions at low temperatures (e.g., -20 °C to -78 °C) significantly reduces the rate of enolization. nih.gov

Choice of Reagents: Using sterically hindered, non-nucleophilic bases can reduce the rate of α-proton abstraction. In syntheses involving the coupling of amino acid derivatives, the choice of coupling reagent and additives is critical to suppress racemization. nih.govnih.gov Additives like HOBt (Hydroxybenzotriazole) have been shown to reduce racemization in peptide synthesis. nih.govpeptide.com

Minimizing Reaction Time: Prolonged exposure to harsh conditions increases the likelihood of racemization. Therefore, reaction times should be kept to a minimum.

| Condition / Factor | Racemization Risk | Prevention Strategy |

|---|---|---|

| Presence of Strong Base | High (promotes enolate formation). mdpi.com | Use non-basic or weakly basic conditions; use sterically hindered bases. |

| Presence of Strong Acid | Moderate to High (promotes enol formation). | Maintain neutral pH; use acid scavengers if necessary. |

| Elevated Temperature | High (increases rate of enolization). nih.gov | Conduct reactions at low temperatures (e.g., 0 °C or below). |

| Extended Reaction Time | Increased risk with longer exposure to destabilizing conditions. | Optimize reactions to minimize duration. |

| Inappropriate Reagents | Certain activating agents can promote racemization. nih.gov | Select reagents and additives known to suppress racemization (e.g., HOBt). peptide.com |

Advanced Transformations and Derivatizations of R 1 Tritylpyrrolidine 2 Carbaldehyde

Nucleophilic Additions to the Aldehyde Moiety

The aldehyde group in (R)-1-Tritylpyrrolidine-2-carbaldehyde is a key site for carbon-carbon bond formation. Its electrophilic nature facilitates a wide range of nucleophilic addition reactions, often with a high degree of stereocontrol imparted by the adjacent chiral center and the sterically demanding N-trityl group.

The addition of organometallic reagents, such as Grignard and organolithium compounds, to this compound provides a direct route to chiral secondary alcohols. These reactions are notable for their high diastereoselectivity, which is rationalized by the Felkin-Anh model. The model predicts that the nucleophile will preferentially attack the carbonyl carbon from the face opposite the largest substituent (the tritylpyrrolidine ring), and anti-periplanar to the C-N bond to minimize steric hindrance. The bulky trityl group effectively shields one face of the aldehyde, leading to the predominant formation of the syn-diastereomer.

Research has demonstrated that a variety of organometallic reagents undergo this highly selective addition. nih.gov For instance, the reaction with vinylmagnesium bromide, allylmagnesium bromide, and various alkyl and aryl Grignard and organolithium reagents consistently yields the corresponding syn-amino alcohols with diastereomeric ratios often exceeding 98:2. nih.gov This high level of stereocontrol makes this compound a valuable precursor for the synthesis of enantiomerically pure amino alcohols, which are important components of many biologically active molecules. nih.gov

The conversion of the aldehyde functionality into an alkene is a fundamental transformation achievable through Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These reactions offer powerful methods for extending the carbon chain and introducing a carbon-carbon double bond with control over its position.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.comwikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides (e.g., those with alkyl substituents) typically favor the formation of (Z)-alkenes, while stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones) generally yield (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. A key advantage of the HWE reaction is that it almost exclusively produces the thermodynamically more stable (E)-alkene. wikipedia.orgalfa-chemistry.com The water-soluble phosphate (B84403) byproduct is also more easily removed than the triphenylphosphine (B44618) oxide generated in the Wittig reaction, simplifying purification. wikipedia.org While specific examples detailing the olefination of this compound are not extensively documented, these reactions are broadly applicable to aldehydes and would be expected to proceed efficiently to yield the corresponding vinyl-pyrrolidine derivatives.

Aldol (B89426) and Mannich reactions are powerful carbon-carbon bond-forming reactions that create new stereocenters. In these reactions, this compound would act as the electrophilic component.

The Aldol reaction involves the addition of an enol or enolate nucleophile to the aldehyde. masterorganicchemistry.com The reaction would result in the formation of a β-hydroxy carbonyl compound, introducing up to two new stereocenters. The stereochemical outcome would be influenced by the facial selectivity imposed by the chiral center of the prolinal derivative and the geometry of the enolate.

The Mannich reaction is a three-component reaction involving the aldehyde, an amine (primary or secondary), and a compound with an acidic proton (like a ketone or another aldehyde). acs.orgacs.org The reaction proceeds through the formation of an iminium ion from the aldehyde and the amine, which is then attacked by the enol of the active hydrogen compound. This yields a β-amino carbonyl compound, known as a Mannich base. Asymmetric versions of the Mannich reaction are well-established, and the inherent chirality of this compound would be expected to influence the stereoselectivity of the addition. nih.gov

The Strecker and Ugi reactions are multicomponent reactions that provide efficient pathways to α-amino acid derivatives, which are fundamental building blocks for peptides and proteins.

The Strecker synthesis is a two-step process that converts an aldehyde into an α-amino acid. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.com In the first step, the aldehyde reacts with ammonia (B1221849) (or an amine) in the presence of a cyanide source (like KCN) to form an α-aminonitrile. masterorganicchemistry.com Subsequent hydrolysis of the nitrile group yields the corresponding amino acid. masterorganicchemistry.com Using this compound in a Strecker reaction would lead to the synthesis of a novel amino acid with a pyrrolidine (B122466) side chain.

The Ugi reaction is a four-component reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to form a bis-amide. researchgate.netmdpi.comnih.govresearchgate.net This reaction is highly valued in combinatorial chemistry and drug discovery for its ability to rapidly generate complex, peptide-like molecules from simple starting materials. nih.gov Employing this compound as the aldehyde component would allow for the incorporation of the chiral pyrrolidine scaffold into diverse libraries of peptidomimetics. researchgate.net

Reductions and Oxidations of the Carbaldehyde Group

The oxidation state of the carbaldehyde can be readily modified through reduction to an alcohol or oxidation to a carboxylic acid, providing access to other important classes of proline derivatives.

Reduction of the aldehyde to a primary alcohol, (R)-1-Tritylpyrrolidin-2-yl)methanol, can be accomplished using a variety of reducing agents. Mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄) are typically sufficient for this transformation, offering high yields and chemoselectivity. mdpi.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. mdpi.com This reduction is a key step in the synthesis of the aldehyde itself from N-trityl-L-proline and is fundamental for preparing chiral amino alcohol ligands and catalysts. nih.gov

Oxidation of the aldehyde to the corresponding carboxylic acid, (R)-1-Tritylproline, is another important transformation. The Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) under mildly acidic conditions, is a highly effective method for oxidizing aldehydes to carboxylic acids without affecting other sensitive functional groups. nih.gov This method is known for its tolerance of a wide range of functionalities and its applicability to sterically hindered substrates.

Transformations Involving the Pyrrolidine Ring System

Beyond reactions at the aldehyde, the pyrrolidine ring itself can undergo transformations, typically after modification or removal of the N-trityl protecting group.

The deprotection of the trityl group is a common and crucial step. The trityl group is acid-labile and can be cleaved under mild acidic conditions, such as with formic acid or trifluoroacetic acid (TFA), to yield the free secondary amine. total-synthesis.comcommonorganicchemistry.com The stability of the trityl cation drives this reaction. total-synthesis.com Reductive methods using lithium powder and a catalytic amount of naphthalene (B1677914) can also achieve detritylation. organic-chemistry.org Once deprotected, the secondary amine can be subjected to a wide range of reactions, including acylation, alkylation, and participation in further cyclization reactions.

The resulting proline derivatives can be used to synthesize more complex structures, including bicyclic systems . For example, derivatives of the pyrrolidine ring can be elaborated into bicyclic proline analogs, which are of interest in medicinal chemistry due to their conformationally restricted nature. nih.gov While specific examples starting directly from the aldehyde are sparse, the functional handles introduced through the reactions described above provide the necessary anchor points for intramolecular cyclizations to form fused or bridged ring systems.

Selective Deprotection Strategies for the Trityl Group

The trityl (triphenylmethyl, Tr) group is a bulky and acid-labile protecting group commonly used for amines. acgpubs.org Its removal from this compound can be achieved under various conditions, primarily through acidic hydrolysis or hydrogenolysis. The choice of method depends on the compatibility of other functional groups present in the molecule.

Acidic Hydrolysis:

Acid-catalyzed cleavage is the most common method for detritylation. acgpubs.org This method's efficacy relies on the stability of the triphenylmethyl cation that is formed as a byproduct. Various acids can be employed, ranging from mild to strong, allowing for a degree of selectivity.

Common acidic conditions for the deprotection of N-trityl groups include the use of trifluoroacetic acid (TFA) or formic acid. For instance, treatment with cold formic acid for a short duration can effectively cleave the trityl group. nih.gov Another approach involves the use of perchloric acid supported on silica (B1680970) gel (HClO4-SiO2), which offers a mild and selective method for the cleavage of trityl ethers and can be adapted for N-trityl groups.

| Reagent/Conditions | Solvent | Temperature | Reaction Time | Notes |

|---|---|---|---|---|

| Formic Acid (97+%) | Dioxane, EtOH, Et2O (for workup) | Cold to Room Temp. | ~3 min | Rapid deprotection. The workup involves evaporation and extraction to remove triphenylcarbinol. nih.gov |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | 0 °C to Room Temp. | Variable | Commonly used for acid-labile groups. Stoichiometry and reaction time can be adjusted. |

| HClO4 on Silica Gel | - | Room Temp. | 2-3 h (for trityl ethers) | A mild and selective heterogeneous catalyst system. |

Hydrogenolysis:

Catalytic hydrogenolysis offers a milder, non-acidic alternative for the removal of the trityl group. This method is particularly useful when acid-sensitive functionalities are present in the molecule. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. beilstein-journals.org In some cases, the addition of an acid, like acetic acid, can facilitate the reaction. nih.gov

| Catalyst | Solvent | Hydrogen Pressure | Temperature | Notes |

|---|---|---|---|---|

| Pd/C | Methanol (MeOH) or Ethanol (EtOH) | Atmospheric (H2 balloon) or higher | Room Temp. | A common and effective method for N-benzyl and N-trityl deprotection. beilstein-journals.org |

| Pd(OH)2/C (Pearlman's catalyst) | Ethanol (EtOH) | Atmospheric to high pressure | Room Temp. to 60 °C | Often more effective than Pd/C for certain substrates. masterorganicchemistry.com |

Subsequent Functionalizations After Trityl Removal

Upon removal of the trityl group, the resulting (R)-pyrrolidine-2-carbaldehyde, with a free secondary amine, becomes a versatile intermediate for a variety of synthetic transformations. The aldehyde and the secondary amine functionalities can be selectively targeted to introduce molecular diversity.

Reactions at the Nitrogen Atom:

The newly exposed secondary amine is nucleophilic and can undergo a range of reactions, including acylation, alkylation, and sulfonylation, to introduce new functional groups. For instance, the amine can be re-protected with a different protecting group, such as a Boc group, by reacting it with Boc-anhydride, which can sometimes be done in a one-pot procedure following deprotection. researchgate.net

Transformations of the Aldehyde Group:

The aldehyde group is a key functional handle for various carbon-carbon bond-forming reactions and other transformations.

Wittig Reaction: The aldehyde can be converted to an alkene using a phosphorus ylide in a Wittig reaction. masterorganicchemistry.comorganic-chemistry.orgudel.edu This allows for the extension of the carbon chain and the introduction of various substituents. The stereochemistry of the resulting alkene (E or Z) can often be controlled by the choice of the ylide and reaction conditions. organic-chemistry.org

Reductive Amination: The aldehyde can undergo reductive amination with a primary or secondary amine in the presence of a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), to form a new amine. researchgate.net This is a powerful method for introducing diverse side chains.

Nucleophilic Additions: Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the aldehyde to form secondary alcohols. This reaction provides a route to chiral amino alcohols.

Oxidation: The aldehyde can be oxidized to a carboxylic acid. This transformation opens up another avenue for functionalization, such as amide bond formation.

Organocatalysis:

The deprotected (R)-pyrrolidine-2-carbaldehyde and its derivatives can serve as chiral organocatalysts. The pyrrolidine motif is a privileged structure in aminocatalysis, capable of activating substrates through the formation of enamines or iminium ions. beilstein-journals.orgnih.govnih.gov For example, these catalysts are effective in promoting asymmetric Michael additions of aldehydes to nitroolefins. beilstein-journals.orgnih.gov

| Reaction Type | Reagents | Functional Group Transformed | Product Type | Reference Example |

|---|---|---|---|---|

| Wittig Reaction | Phosphonium ylide (e.g., Ph3P=CHR) | Aldehyde | Alkene | Conversion of an aldehyde to an alkene. udel.edu |

| Reductive Amination | Amine (R-NH2), NaBH(OAc)3 | Aldehyde | Substituted amine | Synthesis of pyrrolidones via reductive amination. researchgate.net |

| Michael Addition (as organocatalyst) | Aldehyde, Nitroolefin | - (acts as catalyst) | Michael adduct | Asymmetric Michael addition of aldehydes to nitroolefins. beilstein-journals.org |

| Acylation | Acyl chloride or anhydride | Secondary Amine | Amide | General reaction of secondary amines. |

Applications of R 1 Tritylpyrrolidine 2 Carbaldehyde in Asymmetric Synthesis and Catalysis

As a Chiral Building Block for Complex Natural Products

The inherent chirality of (R)-1-Tritylpyrrolidine-2-carbaldehyde makes it an excellent starting material for the synthesis of a variety of complex natural products. The pyrrolidine (B122466) scaffold is a common motif in many biologically active compounds, and the aldehyde group serves as a versatile handle for chain extension and the introduction of further stereocenters.

Synthesis of Alkaloids and Analogues

The pyrrolidine ring is a core structural component of numerous alkaloids, many of which exhibit significant physiological activity. nih.govresearchgate.net The "chiral pool" strategy, which utilizes readily available chiral molecules like L-proline derivatives, is a common approach to the synthesis of these compounds. nih.govresearchgate.net this compound, being a derivative of (R)-proline, is an ideal precursor in this context.

The aldehyde functionality can be elaborated through various carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, and Grignard additions, to construct the side chains and additional ring systems characteristic of different alkaloid families. For instance, the synthesis of 2-substituted pyrrolidine and piperidine (B6355638) alkaloids often involves the manipulation of a carbonyl group at the 2-position of the heterocyclic ring. nih.gov

Below is a table summarizing the synthesis of various pyrrolidine and piperidine alkaloids, highlighting the common starting materials and key synthetic steps that are applicable to derivatives of this compound.

| Alkaloid Class | Common Precursor | Key Synthetic Transformations |

| Tropane Alkaloids (e.g., Hygrine) | L-proline | Henry–Nef protocol, Diastereoselective reduction |

| Sedum Alkaloids | L-proline | Henry–Nef protocol, Diastereoselective reduction |

| Kainoids (e.g., Allokainic acid) | p-Methoxybenzylamine, Methyl vinyl ketone | Tandem reactions, One-pot strategies |

| Indolizidine Alkaloids (e.g., Lentiginosine) | (-)-Pipecolinic acid | Dihydroxylation, Hydrogenolysis |

Construction of Peptidomimetics and Amino Acid Derivatives

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. nih.gov The pyrrolidine scaffold of this compound can serve as a constrained dipeptide surrogate, providing a rigid framework for the precise orientation of pharmacophoric groups. nih.gov The aldehyde group allows for the introduction of various side chains, mimicking the diversity of natural amino acids.

The synthesis of peptidomimetics often involves the incorporation of conformationally restricted building blocks. nih.gov The pyrrolidine ring can be functionalized to create mimics of β-turns, a common secondary structure in peptides. For example, the Pictet-Spengler reaction can be employed to synthesize constrained aromatic amino acids from their natural counterparts, a strategy that can be adapted for derivatives of this compound to create novel peptidomimetic structures.

Incorporation into Heterocyclic Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. researchgate.netnih.gov this compound serves as a versatile starting point for the synthesis of more complex heterocyclic systems. The aldehyde functionality is a key reactive site for annulation reactions, allowing for the construction of fused or spirocyclic ring systems.

One common method for constructing five-membered heterocyclic rings is the 1,3-dipolar cycloaddition reaction. nih.gov Azomethine ylides, which can be generated from aldehydes like this compound, can react with various dipolarophiles to produce highly substituted pyrrolidine derivatives. This approach allows for the introduction of multiple stereocenters with a high degree of control.

The following table highlights various strategies for the synthesis of bioactive heterocyclic scaffolds that can be initiated from a pyrrolidine-2-carbaldehyde (B1623420) core.

| Synthetic Strategy | Resulting Heterocyclic Scaffold | Key Features |

| 1,3-Dipolar Cycloaddition | Substituted Pyrrolidines | High stereocontrol, functional group tolerance |

| Pictet-Spengler-Oxidative Ring Contractions | Fused Pyrrolidine Systems | Construction of polycyclic scaffolds |

| Aminocyclizations | Pyrrolizidines, Indolizidines | Access to alkaloid core structures |

| Multi-component Reactions | Highly Functionalized Pyrrolidines | Atom economy, rapid generation of diversity |

Precursor to Chiral Ligands in Asymmetric Catalysis

The chiral pyrrolidine framework of this compound is a valuable component in the design of chiral ligands for asymmetric catalysis. The stereocenter at the 2-position of the pyrrolidine ring can effectively transfer chiral information to a metal center, leading to high enantioselectivity in catalytic transformations.

Chiral Phosphine (B1218219) Ligands

Chiral phosphine ligands are among the most important and widely used ligands in asymmetric catalysis. researchgate.net The synthesis of P-chiral phosphine ligands, where the phosphorus atom itself is a stereocenter, has been a significant area of research. researchgate.netnih.gov this compound can be converted into chiral phosphine ligands by transforming the aldehyde group into a phosphine-containing moiety.

For example, the aldehyde can be reduced to an alcohol, which can then be converted to a leaving group for nucleophilic substitution by a phosphide. Alternatively, reductive amination of the aldehyde with a primary phosphine can lead to chiral aminophosphine (B1255530) ligands. These ligands can then be used in a variety of transition-metal-catalyzed asymmetric reactions, such as hydrogenation and cross-coupling reactions.

The table below showcases different classes of chiral phosphine ligands and their applications, for which pyrrolidine-based precursors are suitable.

| Ligand Class | Synthetic Approach from Pyrrolidine Precursor | Application in Asymmetric Catalysis |

| P-Chiral Phosphines | Nucleophilic substitution with phosphides | Rh-catalyzed hydrogenation |

| Aminophosphine Phosphinites (AMPP) | Reaction with chlorophosphines | Pd-catalyzed allylic alkylation |

| Diphosphine Ligands | Coupling of two phosphine-containing pyrrolidine units | Ru-catalyzed hydrogenation of ketones |

Chiral N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis due to their strong σ-donating properties and steric tunability. york.ac.uk Chiral NHC ligands have been successfully applied in a range of asymmetric transformations. This compound can serve as a precursor for the synthesis of chiral NHC ligands.

The synthesis of such ligands typically involves the construction of an imidazolium (B1220033) or other azolium salt, which is the direct precursor to the NHC. The aldehyde group of this compound can be converted into a diamine, which can then be cyclized to form the heterocyclic core of the NHC precursor. The chirality of the pyrrolidine ring is thus incorporated into the ligand backbone, influencing the stereochemical outcome of the catalyzed reaction.

The following table provides examples of reactions where chiral NHC ligands, potentially derived from pyrrolidine scaffolds, have been successfully employed.

| Asymmetric Reaction | Metal Catalyst | Enantioselectivity (ee) |

| Allylic Alkylation | Palladium(II) | up to 92% |

| Hydrogenation of Aryl Alkenes | Iridium | >99% |

| Intramolecular Cyclization | Palladium(II) | up to 76% |

Chiral Amine and Amino Alcohol Ligands

This compound is a valuable precursor for the synthesis of chiral amine and amino alcohol ligands. The aldehyde functionality can be readily transformed into a variety of amine and amino alcohol moieties, which can then act as chiral ligands in metal-catalyzed asymmetric reactions.

The reduction of the aldehyde group, for instance, yields the corresponding chiral amino alcohol, ((R)-1-tritylpyrrolidin-2-yl)methanol. This amino alcohol can coordinate to metal centers through both the nitrogen of the pyrrolidine ring and the oxygen of the hydroxyl group, forming a stable five-membered chelate ring. This chelation, in conjunction with the steric hindrance provided by the trityl group, can effectively control the stereochemical outcome of a reaction.

Similarly, reductive amination of the aldehyde provides access to a range of chiral diamines. These diamines, possessing two nitrogen atoms for metal coordination, can act as bidentate ligands. The nature of the second amine can be tuned to modulate the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

While specific examples detailing the synthesis and application of chiral amine and amino alcohol ligands derived directly from this compound are not extensively documented in readily available literature, the established principles of ligand design and asymmetric catalysis strongly support their potential utility. The conversion of the aldehyde to these ligand types is a standard synthetic transformation, and the resulting structures are analogous to other highly successful chiral ligands used in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Role in Organocatalytic Transformations

The pyrrolidine scaffold is a cornerstone of organocatalysis, with proline and its derivatives being among the most widely used catalysts. This compound, possessing this key structural feature, has the potential to act as an organocatalyst, particularly in reactions that proceed through enamine or iminium ion intermediates.

The secondary amine of the pyrrolidine ring can react with a carbonyl compound (an aldehyde or a ketone) to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate and can react with various electrophiles in a stereocontrolled manner. The bulky trityl group plays a crucial role in shielding one face of the enamine, directing the approach of the electrophile to the opposite face and thus inducing asymmetry in the product.

Alternatively, the pyrrolidine nitrogen can react with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This activation lowers the LUMO of the unsaturated system, making it more susceptible to nucleophilic attack. Again, the trityl group dictates the facial selectivity of the nucleophilic addition.

While the direct application of this compound as an organocatalyst is not as extensively reported as that of other proline derivatives like diarylprolinol silyl (B83357) ethers, its structural features suggest its potential efficacy in a range of organocatalytic transformations. These include, but are not limited to, aldol reactions, Michael additions, and Mannich reactions. The bulky trityl group is expected to impart high levels of stereocontrol.

Table 1: Potential Organocatalytic Transformations using Pyrrolidine-Based Catalysts

| Reaction Type | General Substrates | Product Type | Role of Pyrrolidine Catalyst |

| Aldol Reaction | Aldehyde + Ketone | β-Hydroxy Carbonyl | Enamine formation with ketone |

| Michael Addition | Enolate Donor + α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound | Enamine formation with donor or Iminium ion formation with acceptor |

| Mannich Reaction | Aldehyde + Amine + Ketone | β-Amino Carbonyl | Enamine formation with ketone |

Application in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to afford a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency and atom economy. Chiral organocatalysts are increasingly being employed to control the stereochemistry of these complex transformations.

This compound, as a chiral secondary amine, has the potential to catalyze asymmetric MCRs. For instance, in reactions involving the formation of iminium ions from aldehydes, the pyrrolidine moiety could serve as the catalyst to generate a chiral iminium intermediate, which then participates in the subsequent steps of the MCR.

Prominent examples of MCRs where such catalysis could be envisioned include the Passerini and Ugi reactions. While the classic versions of these reactions are not typically catalyzed by secondary amines, variants and related MCRs that involve enamine or iminium ion intermediates could potentially be rendered asymmetric by a chiral pyrrolidine catalyst.

For example, a vinylogous Ugi-type reaction, where an imine, a carboxylic acid, an isocyanide, and a suitable vinylogous component react, could potentially be catalyzed by a chiral pyrrolidine. The initial formation of a chiral iminium ion from the aldehyde and the pyrrolidine catalyst could be the key stereodetermining step.

Although specific published examples of this compound being used as a catalyst in MCRs are scarce, the principles of organocatalysis suggest this as a promising area for future research. The development of novel, stereoselective MCRs is a significant goal in organic synthesis, and chiral pyrrolidine derivatives are prime candidates for catalysts in this endeavor.

Table 2: Key Multi-Component Reactions

| Reaction Name | Reactants | Product |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

Mechanistic and Kinetic Studies Involving R 1 Tritylpyrrolidine 2 Carbaldehyde

Reaction Mechanism Elucidation for Transformations of the Compound

(R)-1-Tritylpyrrolidine-2-carbaldehyde is a prominent organocatalyst that operates primarily through two well-established catalytic cycles: the enamine cycle and the iminium ion cycle. The elucidation of these mechanisms has been pivotal in understanding its role in various asymmetric transformations.

In the enamine cycle , the catalyst reacts with a carbonyl compound, typically a ketone or an aldehyde, to form a chiral enamine intermediate. This process involves the formation of a carbinolamine, followed by dehydration. The resulting enamine is a nucleophilic species. The bulky trityl group on the pyrrolidine (B122466) ring effectively shields one face of the enamine, directing the approach of an electrophile to the opposite face. This steric hindrance is the primary factor controlling the stereochemical outcome of the reaction. After the enamine attacks an electrophile (e.g., a nitroolefin in a Michael addition), the resulting intermediate is hydrolyzed to release the product and regenerate the catalyst, thereby completing the catalytic cycle.

In the iminium ion cycle , the catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enone system, activating it for nucleophilic attack. Again, the trityl group provides a sterically hindered environment, directing the nucleophile to attack from the less hindered face of the molecule. This control is crucial in reactions like Diels-Alder or Friedel-Crafts alkylations. Following the nucleophilic addition, the intermediate undergoes hydrolysis to yield the chiral product and regenerate the this compound catalyst. Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to explore the reaction paths, confirming that these cycloadditions are often polar processes with asynchronous transition states. researchgate.net

Kinetic Analysis of Asymmetric Reactions Utilizing the Compound

Kinetic studies have been instrumental in quantifying the reactivity and efficiency of this compound as a catalyst. These analyses often involve monitoring the reaction progress over time to determine reaction rates, conversion percentages, and the evolution of enantiomeric excess (% ee). whiterose.ac.uk In asymmetric kinetic resolutions, for instance, the catalyst selectively accelerates the reaction of one enantiomer of a racemic starting material, allowing for the separation of the unreacted, enantioenriched substrate and the chiral product. whiterose.ac.uk

A key kinetic investigation by Mayr and coworkers focused on quantifying the influence of the C2-trityl group on the reactivity of the key intermediates. researchgate.net Their studies revealed that the enamine derived from 2-tritylpyrrolidine and phenylacetaldehyde (B1677652) is significantly less reactive than the corresponding enamine derived from unsubstituted pyrrolidine. researchgate.net Conversely, the trityl group was found to substantially increase the electrophilic reactivity of iminium ions derived from cinnamaldehyde. researchgate.net This dual effect—decreasing enamine nucleophilicity while increasing iminium ion electrophilicity—is a critical aspect of its catalytic profile.

| Pyrrolidine Derivative | Intermediate Type | Substrate | Relative Reactivity Factor |

|---|---|---|---|

| Pyrrolidine | Enamine | Phenylacetaldehyde | 1 |

| (R)-2-Tritylpyrrolidine | Enamine | Phenylacetaldehyde | 0.038 (26x less reactive) |

| Pyrrolidine | Iminium Ion | Cinnamaldehyde | 1 |

| (R)-2-Tritylpyrrolidine | Iminium Ion | Cinnamaldehyde | 12 (12x more reactive) |

Transition State Analysis in Stereoselective Processes

The stereoselectivity observed in reactions catalyzed by this compound is determined by the energetic differences between competing transition states. Computational studies, particularly using DFT, have been crucial for visualizing and analyzing these transition state structures. researchgate.netnih.gov For enamine-mediated reactions, the stereochemical outcome is generally rationalized by a Zimmerman-Traxler-like transition state model, where the bulky trityl group dictates the facial selectivity of the electrophilic attack.

The catalyst's pyrrolidine ring adopts a specific conformation to minimize steric strain, and the massive trityl group effectively blocks one side of the molecule. For example, in the Michael addition of an aldehyde to a nitroolefin, the enamine intermediate attacks the nitroolefin. The transition state that leads to the major product isomer is the one where the reactants are oriented to minimize steric clash with the trityl group. DFT calculations on similar pyrrolidine-catalyzed reactions show that the Re face of the enamine is effectively shielded by the bulky substituent on the pyrrolidine ring, forcing the electrophile to approach from the Si face. researchgate.net The asynchronicity of bond formation in the transition state is another key feature identified through computational analysis. researchgate.net

Role of the Trityl Group in Reactivity and Selectivity

The trityl (triphenylmethyl) group at the C2 position of the pyrrolidine ring is not merely a passive steric directing group; it plays a multifaceted role in modulating both the reactivity and selectivity of the catalyst.

Steric Shielding : The most apparent role is providing a highly congested steric environment. Its sheer bulk effectively blocks one prochiral face of the enamine or iminium ion intermediates, leading to high levels of asymmetric induction. This steric hindrance is the primary reason for the excellent enantioselectivities often achieved with this catalyst. beilstein-journals.org

Electronic Effects : The trityl group exerts significant electronic influence. Kinetic studies have shown it decreases the nucleophilicity of the enamine intermediate, making it 26 times less reactive than the enamine of unsubstituted pyrrolidine. researchgate.net This effect is attributed to negative hyperconjugation, where the nitrogen lone pair interacts with the σ* orbital of the C-CPh₃ bond. researchgate.net Conversely, this same electronic withdrawal increases the electrophilicity of the corresponding iminium ion by a factor of 12, enhancing its reactivity toward nucleophiles. researchgate.net

Enhanced Stability and Solubility : The large, nonpolar trityl group increases the catalyst's stability and improves its solubility in common nonpolar organic solvents, which are often the preferred media for these asymmetric reactions. cymitquimica.com

Influence of Solvent and Temperature on Reaction Outcomes

The choice of solvent and the reaction temperature are critical parameters that can significantly impact the yield, diastereoselectivity, and enantioselectivity of reactions catalyzed by this compound.

Solvent Effects : The polarity of the solvent plays a crucial role. Generally, nonpolar solvents are favored as they tend to result in higher enantiomeric excess (% ee) and yields. whiterose.ac.uk Solvents like cyclohexane, methylcyclohexane, or toluene (B28343) often provide superior results compared to more polar solvents such as dichloromethane (B109758) (CH₂Cl₂) or 1,2-dichloroethane (B1671644) (1,2-DCE). whiterose.ac.ukbeilstein-journals.org This is likely because nonpolar solvents promote a more organized and compact transition state, maximizing the steric influence of the trityl group and minimizing competing non-selective reaction pathways.

| Solvent | Temperature (°C) | Yield (%) | diastereomeric ratio (syn:anti) | enantiomeric excess (syn, %) |

|---|---|---|---|---|

| CH₂Cl₂ | 20 | 85 | 80:20 | 70 |

| Toluene | 0 | 80 | 88:12 | 80 |

| Methylcyclohexane | 20 | 90 | 85:15 | 78 |

| Methylcyclohexane | 0 | 87 | 92:8 | 85 |

| Methylcyclohexane | -10 | 65 | 93:7 | 86 |

Note: Data is representative of trends observed for bulky C2-substituted pyrrolidine organocatalysts in the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene.

Computational and Theoretical Chemistry of R 1 Tritylpyrrolidine 2 Carbaldehyde

Conformational Analysis and Energy Landscapes

Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface of the molecule and identify stable conformers. The pyrrolidine (B122466) ring typically adopts two primary puckered conformations: Cγ-endo (where C4 is out of the plane on the same side as the C2 substituent) and Cγ-exo (where C4 is on the opposite side). nih.gov Quantum mechanical calculations on related 5-phenylpyrrolidine-2-carboxylate units have shown that the Cγ-endo pucker can be more stable than the Cγ-exo state, with an energy difference that can be on the order of 1-3 kcal·mol⁻¹. nih.gov For (R)-1-Tritylpyrrolidine-2-carbaldehyde, the large steric demand of the N-trityl group significantly influences this equilibrium, generally favoring a conformation that minimizes steric clash.

The analysis involves a systematic search of the conformational space by rotating key dihedral angles, followed by geometry optimization of the resulting structures. The relative energies of the conformers are then calculated to determine their population according to the Boltzmann distribution. researchgate.net For N-substituted pyrrolidines, the energy barrier for transitions between different ring puckers or rotational isomers can be calculated to understand the molecule's dynamic behavior. nih.gov

Table 1: Representative Theoretical Energy Differences for Pyrrolidine Ring Pucker Conformations

| Conformation Type | Description | Calculated Relative Energy (kcal·mol⁻¹) | Reference Method |

|---|---|---|---|

| Cγ-endo | C4 atom is displaced towards the C2 substituent. | 0.0 | DFT (B3LYP/6-311+G(d,p)) on a model system nih.gov |

| Cγ-exo | C4 atom is displaced away from the C2 substituent. | +1.2 | DFT (B3LYP/6-311+G(d,p)) on a model system nih.gov |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for understanding the electronic properties that govern the reactivity of this compound. Methods like DFT, often using functionals such as B3LYP with a basis set like 6-311++G(d,p), are used to compute various electronic descriptors. researchgate.net

Key properties analyzed include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. The spatial distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack. For an aldehyde, the LUMO is typically centered on the carbonyl group (C=O), making it susceptible to attack by nucleophiles.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, intramolecular interactions, and hyperconjugative effects. researchgate.net It provides insights into the delocalization of electron density between filled and vacant orbitals, which can stabilize certain conformations. Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) maps the charge distribution onto the molecule's surface, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are correlated with sites for electrophilic and nucleophilic reactions, respectively.

Table 2: Typical Calculated Electronic Properties for Pyrrolidine Derivatives

| Property | Description | Typical Calculated Value (Arbitrary Units/eV) | Computational Method |

|---|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV | DFT/B3LYP mdpi.com |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.0 eV | DFT/B3LYP mdpi.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~ 5.5 eV | DFT/B3LYP mdpi.com |

| Dipole Moment | Measure of the molecule's overall polarity | 2-4 Debye | DFT/B3LYP mdpi.com |

Prediction of Spectroscopic Signatures

Computational chemistry provides indispensable tools for the prediction and interpretation of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT. researchgate.net Calculations are typically performed on the lowest-energy conformers, and the final predicted spectrum is a Boltzmann-weighted average of the individual spectra. researchgate.netcompchemhighlights.org This approach is crucial for chiral molecules with complex conformational landscapes, as the observed chemical shifts represent an average over all populated conformers. Comparing computed and experimental shifts is a powerful strategy for structural elucidation and conformational analysis. researchgate.netcompchemhighlights.org

IR Spectra: Theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed within the harmonic approximation at the DFT level. nih.gov The predicted frequencies often require scaling by an empirical factor to better match experimental data. More advanced methods compute IR spectra from the dipole-dipole autocorrelation function obtained from molecular dynamics (MD) simulations, which can account for anharmonic effects and provide a more realistic spectrum. nih.gov For this compound, characteristic vibrational modes would include C-H stretching from the aromatic trityl rings, C-H stretching of the pyrrolidine ring, and a strong C=O stretching band for the aldehyde group.

Table 3: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Trityl (Aromatic C-H) | Stretching | 3050-3100 | Medium |

| Pyrrolidine (Aliphatic C-H) | Stretching | 2850-2980 | Medium-Strong |

| Carbaldehyde (C=O) | Stretching | 1720-1740 | Strong |

| Trityl (C=C) | Aromatic Ring Stretching | 1450-1600 | Variable |

Docking and Interaction Studies with Chiral Catalysts or Reagents

This compound is a precursor to highly effective organocatalysts, such as N-trityl prolinol derivatives. Computational docking and interaction studies are vital for understanding how these catalysts interact with substrates to achieve high levels of stereoselectivity.

While traditional docking is often associated with protein-ligand interactions, similar principles are applied to model the non-covalent interactions within the transition state of an organocatalytic reaction. DFT calculations are used to build models of the catalyst-substrate complex. These models help to identify key interactions, such as hydrogen bonds, steric repulsion, and π-π stacking, that stabilize the transition state leading to the major stereoisomer.

In catalysts derived from this compound, the bulky trityl group plays a crucial role as a steric shield. It effectively blocks one face of the reactive intermediate (e.g., an enamine), forcing the incoming reagent to approach from the less hindered face. nih.gov Computational models can quantify the steric strain and stabilizing interactions, providing a rationale for the observed enantioselectivity or diastereoselectivity. DFT calculations on transition state structures for reactions catalyzed by prolinamide-based systems have shown, for example, how intramolecular hydrogen bonding can lock the catalyst's conformation, which in turn affects selectivity. nih.gov

DFT Studies on Reaction Pathways and Stereoselectivity

DFT studies are paramount for mapping the complete reaction pathways and understanding the origin of stereoselectivity in reactions involving this compound or its derivatives. This involves locating and characterizing the geometries and energies of all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.

By calculating the activation energies (the energy difference between the transition state and the reactants), chemists can predict the feasibility of a reaction pathway and identify the rate-determining step. To explain stereoselectivity, the transition states leading to all possible stereoisomers are modeled. For example, in a 1,3-dipolar cycloaddition, computational analysis can reveal why an endo transition state is favored over an exo one by comparing their relative activation energies. ua.es A difference of just a few kcal·mol⁻¹ in activation energy can lead to the exclusive formation of one stereoisomer.

Studies on N-tritylprolinal, a closely related compound, have demonstrated its high diastereoselectivity in reactions with various nucleophiles, which is attributed to a Felkin-Anh-type model of attack. nih.gov DFT calculations can rigorously test these classical models by providing detailed energetic and geometric information about the competing transition states, confirming that the steric hindrance from the trityl group is the dominant factor in directing the nucleophilic attack.

Table 4: Illustrative DFT Data for Competing Reaction Pathways

| Pathway | Stereochemical Outcome | Calculated Relative Activation Energy (ΔG‡, kcal·mol⁻¹) | Predicted Major/Minor Product |

|---|---|---|---|

| Pathway A (endo approach) | (2S, 3R, 4S, 5R) | 0.0 | Major |

| Pathway B (exo approach) | (2S, 3S, 4S, 5R) | +2.8 | Minor |

Note: Data is hypothetical, based on findings for a related 1,3-dipolar cycloaddition reaction. ua.es